![molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a dibenzylamine group and a 2-methoxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
Amine Introduction: The dibenzylamine group is introduced through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
相似化合物的比较
Similar Compounds
(1R,4R)-4-(2-methoxyethoxy)cyclohexan-1-amine: Lacks the dibenzylamine group, making it less versatile in medicinal chemistry applications.
N,N-Dibenzylcyclohexanamine: Lacks the 2-methoxyethoxy group, which may affect its solubility and bioavailability.
Uniqueness
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is unique due to the presence of both the dibenzylamine and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
InChI 键 |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


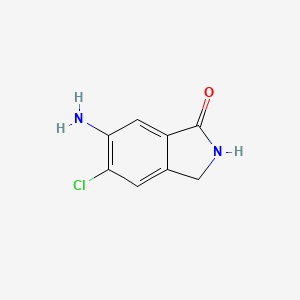

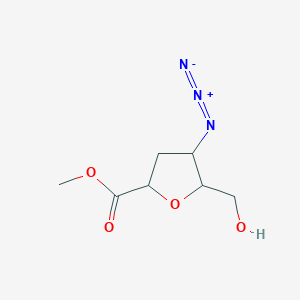

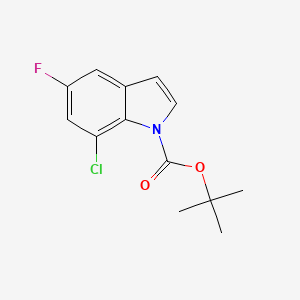

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
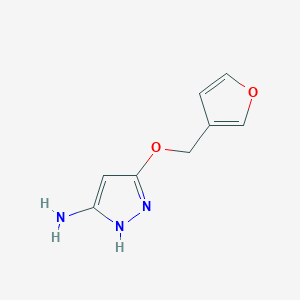
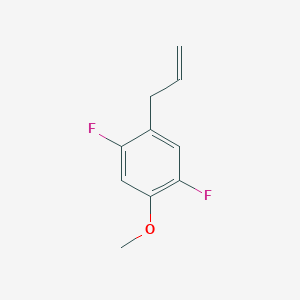
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
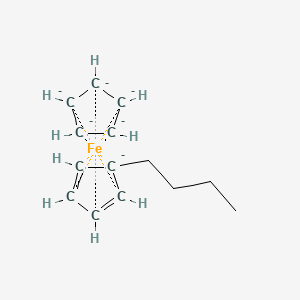
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)

